2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide
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Overview
Description
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide is a heterocyclic compound that features a quinoline ring system substituted with dimethyl groups at positions 4 and 8, and a sulfanyl group at position 2 This compound also contains a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide typically involves the reaction of 4,8-dimethylquinoline-2-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. The phenylacetamide moiety can interact with various enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
4,8-dimethylquinoline-2-thiol: A precursor in the synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide.
N-phenylacetyl chloride: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline ring systems but different substituents.
Uniqueness
This compound is unique due to the specific combination of the quinoline ring system with dimethyl and sulfanyl substituents, and the phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-6-10-16-14(2)11-18(21-19(13)16)23-12-17(22)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBRGVHCLDWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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